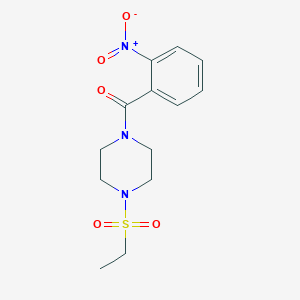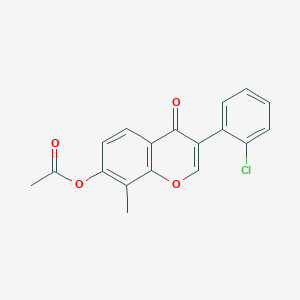
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system, a complex signaling network that regulates various physiological processes, including pain, inflammation, appetite, and mood.
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide exerts its effects by binding to the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are widely distributed throughout the body, including the brain, spinal cord, immune cells, and peripheral tissues. Upon binding, N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide activates these receptors, leading to the modulation of various physiological processes, such as pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects, depending on the dose and route of administration. In general, this compound can induce analgesia, reduce inflammation, and modulate immune function. However, it can also cause side effects, such as hypothermia, sedation, and motor impairment.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide is a valuable tool for studying the endocannabinoid system and its role in various physiological processes. Its potent agonist activity and selectivity for the CB1 and CB2 receptors make it a useful tool for investigating the mechanisms of action of these receptors and their downstream signaling pathways. However, its potency and potential side effects must be taken into consideration when designing experiments, and appropriate controls and dosing regimens should be used to ensure accurate and reliable results.
将来の方向性
There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide and other synthetic cannabinoids. One area of interest is the development of novel compounds that have improved selectivity and efficacy, as well as reduced side effects. Another area of interest is the investigation of the endocannabinoid system in various disease states, such as chronic pain, inflammation, and neurological disorders. Finally, the potential therapeutic applications of synthetic cannabinoids, including N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide, should be further explored in clinical trials to determine their safety and efficacy in humans.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with piperazine, followed by the addition of a thiol group to the resulting intermediate. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide has been extensively investigated for its potential therapeutic applications, particularly in the field of pain management. Studies have shown that this compound can effectively reduce pain sensitivity in animal models of acute and chronic pain, through its activation of the CB1 receptor in the central nervous system. Other potential applications of N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide include the treatment of inflammation, anxiety, and depression.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-17-4-6-18(7-5-17)14(21)16-11-9-12(19-2)10(15)8-13(11)20-3/h8-9H,4-7H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYPYPVGIXOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)


![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)
